molecular formula C6H11NO2 B1196910 4-Methylpyrrolidine-2-carboxylic acid CAS No. 3005-85-4

4-Methylpyrrolidine-2-carboxylic acid

Cat. No. B1196910
CAS RN: 3005-85-4
M. Wt: 129.16 g/mol
InChI Key: KKJQZEWNZXRJFG-UHFFFAOYSA-N
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Description

4-Methylpyrrolidine-2-carboxylic acid, also known as ®-2-Methylpyrrolidine-2-carboxylic acid, is a chemical compound with the molecular weight of 129.16 . It is a solid substance at room temperature . This compound is also known by its CAS Number: 63399-77-9 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 4-Methylpyrrolidine-2-carboxylic acid, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of 4-Methylpyrrolidine-2-carboxylic acid is represented by the formula C6H11NO2 . The InChI code for this compound is 1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 4-Methylpyrrolidine-2-carboxylic acid, can undergo various chemical reactions. For instance, carboxylic acids can react with alcohols to form esters in a process called Fischer esterification . They can also react with Thionyl Chloride (SOCl2) to form acid chlorides .


Physical And Chemical Properties Analysis

4-Methylpyrrolidine-2-carboxylic acid is a solid substance at room temperature . The compound’s physical form and properties are influenced by factors such as its stereochemistry and the spatial orientation of its substituents .

Scientific Research Applications

  • Asymmetric Catalysis : 4-Methylpyrrolidine-2-carboxylic acid derivatives, such as 4-aminopyrrolidine-2-carboxylate esters, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. This application is significant in producing chiral compounds, which are crucial in pharmaceuticals and other fields (Ruiz-Olalla, Retamosa, & Cossío, 2015).

  • Chemiluminescence in HPLC : Derivatives like 2-(2-Aminoethyl)-1-methylpyrrolidine are used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

  • Synthesis of Fluoropyrrolidine Derivatives : In medicinal chemistry, fluoropyrrolidine derivatives, synthesized from 4-Methylpyrrolidine-2-carboxylic acid, are used in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

  • Copper-Catalyzed N-Arylation : The compound is effective as a ligand in copper-catalyzed Goldberg-type N-arylation of amides with aryl halides, which is a valuable process in organic synthesis (Wang, Liu, Wang, Ma, & Zhang, 2010).

  • Oxidation Reactions : Used in oxidation reactions, for example, N-Methylpyrrolidin-2-one hydrotribromide (MPHT) catalyzes the oxidation of aromatic aldehydes to carboxylic acids (Joseph, Jain, & Sain, 2007).

  • Synthesis of Pyrrolidine Derivatives : It serves as a starting material or intermediate in synthesizing various pyrrolidine-3-carboxylic acid derivatives, which have applications in drug development and synthetic chemistry (Yin, Garifullina, & Tanaka, 2017).

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The field of drug conjugates, including peptide-drug conjugates (PDCs) like 4-Methylpyrrolidine-2-carboxylic acid, continues to advance with the application of new technologies . The design of new pyrrolidine compounds with different biological profiles is guided by the understanding of the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

4-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJQZEWNZXRJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952445
Record name 4-Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-trans-4-Methyl-2-pyrrolidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Methylpyrrolidine-2-carboxylic acid

CAS RN

3005-85-4, 23009-50-9
Record name 4-Methylproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3005-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3005-85-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-trans-4-Methyl-2-pyrrolidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239 - 240 °C
Record name L-trans-4-Methyl-2-pyrrolidinecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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